molecular formula C17H14N4 B8398472 2-Amino-3-cyano-4-benzylaminoquinoline

2-Amino-3-cyano-4-benzylaminoquinoline

Cat. No.: B8398472
M. Wt: 274.32 g/mol
InChI Key: XMNBZTMWILHWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyano-4-benzylaminoquinoline is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound belongs to the quinoline family, a class of nitrogen-containing heterocycles widely recognized for their broad spectrum of biological activities and prevalence in pharmacologically active substances . Its structure incorporates key functional groups, including the 2,4-diamino substitution and a 3-cyano moiety, which are common features in compounds investigated for their therapeutic potential . Research Applications and Value: The core value of this quinoline derivative lies in its utility as a building block for developing new therapeutic agents. Substituted 2,4-diaminoquinoline derivatives have been identified as promising scaffolds in the treatment of proliferative diseases , with research indicating potent activity in relevant biological models . Furthermore, the 3-cyanoquinoline structure is a key component in potent and selective inhibitors of phosphodiesterase type 5 (PDE5), which have shown potential for treating conditions like Alzheimer's disease by modulating the nitric oxide/cGMP signaling pathway in the brain . The quinoline nucleus itself is a privileged structure in antiviral research, forming the core of agents active against viruses such as HIV, hepatitis C, and Ebola . This compound is presented as a high-purity intermediate for researchers working in hit-to-lead optimization and the synthesis of more complex, fused heterocyclic systems, such as tricyclic pyrimidoquinolines, which are known to exhibit anticancer, antibacterial, and anti-inflammatory activities . For Research Use Only This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

2-amino-4-(benzylamino)quinoline-3-carbonitrile

InChI

InChI=1S/C17H14N4/c18-10-14-16(20-11-12-6-2-1-3-7-12)13-8-4-5-9-15(13)21-17(14)19/h1-9H,11H2,(H3,19,20,21)

InChI Key

XMNBZTMWILHWPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC3=CC=CC=C32)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-amino-3-cyano-4-benzylaminoquinoline and related compounds:

Table 1: Key Properties of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Biological Activity Key References
This compound 2-NH₂, 3-CN, 4-benzylamino Not reported Hypothesized: Antiparasitic N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂, 2-Cl-Ph, 3-MeO-Ph 223–225 Antimalarial (inferred)
4-Amino-3-bromoquinoline 4-NH₂, 3-Br Not reported Intermediate for drug synthesis
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) 4-NH₂, 2-MeO-Ph, 3-MeO-Ph Not reported Anticancer (inferred)

Key Observations

Benzylamino at position 4 introduces a bulky aromatic moiety, which could enhance lipophilicity and membrane permeability relative to smaller substituents (e.g., methoxy groups in 4k and 4l) .

Biological Activity Compounds like 4k and 4l demonstrate the importance of aryl substituents (e.g., chlorophenyl, methoxyphenyl) in modulating antiparasitic or anticancer activity . The target compound’s benzylamino group may similarly interact with hydrophobic pockets in target proteins. 4-Amino-3-bromoquinoline is primarily a synthetic intermediate , whereas the target compound’s functional groups suggest direct pharmacological applicability.

Synthetic Challenges Pd-catalyzed cross-coupling methods used for 4k and 4l could theoretically be adapted for synthesizing the target compound, but regioselective introduction of the cyano and benzylamino groups may require optimization.

Q & A

Q. What are the common synthetic routes for 2-amino-3-cyano-4-benzylaminoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis often involves Pd-catalyzed cross-coupling reactions or multi-step substitutions. For example:

  • Cross-coupling : A PdCl₂(PPh₃)₂/PCy₃ catalytic system in DMF with 2 M K₂CO₃ facilitates aryl-aryl bond formation. Reaction temperatures (80–100°C) and solvent polarity critically affect regioselectivity .
  • Substitution reactions : Using 1,2-dimethoxyethane (DME) as a solvent with trifluoromethanesulfonic acid derivatives achieves nucleophilic substitution at the 4-position of quinoline scaffolds. Yields vary (50–75%) depending on stoichiometry and purification methods (e.g., column chromatography) .
Key Variables Impact on Yield
Solvent polarity (DMF vs. DME)Higher polarity improves solubility of intermediates
Catalyst loading (PdCl₂)Excess catalyst may lead to side reactions
Reaction timeProlonged heating (>12 h) degrades nitrile groups

Q. How is this compound structurally characterized?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–N–C bond at 120.5° in fluorophenyl analogs) .
  • ¹H/¹³C NMR : The amino (–NH₂) proton appears as a singlet (~δ 6.2 ppm), while benzyl protons split into multiplet patterns (δ 7.1–7.5 ppm) .
  • IR spectroscopy : Strong absorption at ~2200 cm⁻¹ confirms the cyano group .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed cross-coupling steps in quinoline synthesis?

Methodological Answer:

  • Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., PCy₃) enhances stability and reduces undesired β-hydride elimination .
  • Solvent optimization : DMF outperforms THF in stabilizing Pd intermediates but requires rigorous drying to prevent hydrolysis .
  • Additives : K₂CO₃ as a base minimizes side reactions compared to NaOAc, as shown in fluorophenylquinoline analogs .

Q. How to resolve contradictions in spectroscopic data for aminoquinoline derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic proton exchange (e.g., amino-quinoline tautomers) .
  • Deuterated solvents : DMSO-d₆ suppresses hydrogen bonding, simplifying splitting patterns .
  • Crystallographic validation : Correlate NMR/IR data with X-ray structures to confirm assignments .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Anti-inflammatory assays : Measure COX-2 inhibition via ELISA (IC₅₀ values) or nitric oxide suppression in macrophage models .
  • Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization .
  • Docking simulations : Use AutoDock Vina to predict binding affinity to kinase domains (e.g., MAPK pathways) .

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer:

  • DFT calculations : Optimize ground-state geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) for redox stability .
  • MD simulations : Assess solvation effects and ligand-protein binding kinetics (e.g., 100-ns trajectories in GROMACS) .
  • QSAR models : Correlate substituent electronegativity (e.g., –F vs. –OCH₃) with bioactivity using partial least squares regression .

Notes for Experimental Design

  • Data reproducibility : Replicate reaction conditions (e.g., 2 M K₂CO₃ in DMF) with strict inert-atmosphere controls to ensure consistency .

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